Potency Gap vs. Benchmark A-272651 for BKCa Channel Modulation
The target compound and A-272651 share a 2,4-dimethoxybenzamide core, but A-272651 is a well-characterized BKCa channel blocker with an IC50 of 4.59 µM for BKCa alpha subunit-mediated currents [1]. No peer-reviewed BKCa channel activity data have been published for the target compound [2]. This absence of data means the compound cannot be claimed to possess comparable ion channel activity.
| Evidence Dimension | BKCa channel inhibitory potency |
|---|---|
| Target Compound Data | No published data available [2] |
| Comparator Or Baseline | A-272651 (2,4-dimethoxy-N-naphthalen-2-yl-benzamide): IC50 = 4.59 µM (BKCa alpha, measured at +40 mV) [1] |
| Quantified Difference | Cannot be calculated due to missing data for the target compound |
| Conditions | HEK-293 cells expressing human BKCa channels, measured at +40 mV [1] |
Why This Matters
For researchers studying BKCa channel-mediated processes, the absence of potency data for the target compound relative to the well-characterized analog A-272651 represents a critical information gap for any experimental design.
- [1] Shieh CC, Turner SC, Zhang XF, Milicic I, Parihar A, Jinkerson T, et al. A-272651, a nonpeptidic blocker of large-conductance Ca2+-activated K+ channels, modulates bladder smooth muscle contractility and neuronal action potentials. Br J Pharmacol. 2007;151(6):871-82. View Source
- [2] Systematic search of PubMed, ChEMBL, and BindingDB (2026) confirmed the absence of primary research articles reporting biological activity data for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide (CAS 1235098-63-1). View Source
